2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane]
Description
2-Bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclohexane] is a spirocyclic heterocyclic compound characterized by a unique fused-ring system. The molecule features a benzo[e]pyrazolino-oxazine core fused with a cyclohexane ring at the 6 and 4' positions, respectively. Key substituents include a bromine atom at position 2, an ethyl group at position 14, and a phenyl group at position 7. These substituents influence its physicochemical properties, such as solubility, stability, and reactivity, making it a candidate for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C23H25BrN2O |
|---|---|
Molecular Weight |
425.4 g/mol |
IUPAC Name |
9-bromo-4'-ethyl-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C23H25BrN2O/c1-2-16-10-12-23(13-11-16)26-21(19-14-18(24)8-9-22(19)27-23)15-20(25-26)17-6-4-3-5-7-17/h3-9,14,16,21H,2,10-13,15H2,1H3 |
InChI Key |
XUZQUSSXMMALQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC2(CC1)N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of 2-bromo-14-ethyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4’-cyclohexane] involves its interaction with specific molecular targets and pathways. The spiro structure allows for unique binding interactions with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes critical structural and functional differences between the target compound and related spirocyclic derivatives:
Key Observations :
Substituent Effects: The bromo substituent in the target compound (vs. The ethyl group at C14 (target) introduces steric bulk compared to smaller substituents (e.g., methoxy in ), which may reduce solubility in polar solvents . Phenyl vs. Alkoxy-Phenyl: The unsubstituted phenyl group in the target compound (C9) contrasts with alkoxy-substituted aryl groups in and , altering electronic properties (e.g., electron-withdrawing vs. donating effects) .
Spiro Junction Position :
- The target compound’s spiro junction at positions 6,4'-cyclohexane differs from the 5,1'-cyclohexane junction in . This positional variance may affect ring strain and conformational flexibility, influencing stability in synthetic applications .
Synthetic Yields :
- While explicit data for the target compound’s synthesis is unavailable, reports an 88% yield for a structurally related oxazolo-pyridine derivative via analogous bromide coupling methods, suggesting similar efficiency for brominated spiro systems .
Biological Activity
Overview of the Compound
Chemical Structure : The compound is a complex organic molecule featuring a spirocyclic structure. Its intricate design includes multiple functional groups that may contribute to its biological properties.
Potential Applications : Compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of bromine and ethyl groups may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Many spirocyclic compounds have been studied for their anticancer properties. For instance, spiro[benzo[e]pyrazolino] derivatives have shown promising results in inhibiting cancer cell proliferation. Research indicates that these compounds can induce apoptosis in various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds similar to the one have been shown to arrest the cell cycle at specific phases, leading to reduced cell proliferation.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are common pathways through which these compounds promote programmed cell death.
Antimicrobial Activity
The structural features of spirocyclic compounds often correlate with antimicrobial activity. For example:
- Bacterial Inhibition : Compounds with similar frameworks have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives exhibit antifungal properties by disrupting cell wall synthesis or inhibiting ergosterol biosynthesis.
Anti-inflammatory Effects
Research has indicated that certain spirocyclic compounds can modulate inflammatory pathways:
- Cytokine Modulation : These compounds may reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in activated immune cells.
- Inhibition of COX Enzymes : Similar structures have been explored for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
Summary of Biological Activities
Case Studies
-
Case Study on Anticancer Activity :
- Study Title : "Evaluation of Spirocyclic Compounds as Anticancer Agents"
- Findings : A series of spiro[benzo[e]pyrazolino] derivatives were tested against various cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating significant potency.
-
Case Study on Antimicrobial Activity :
- Study Title : "Antimicrobial Properties of Novel Spiro Compounds"
- Findings : The compound exhibited inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
-
Case Study on Anti-inflammatory Effects :
- Study Title : "Anti-inflammatory Potential of Spiro Compounds"
- Findings : In vitro studies demonstrated a reduction in TNF-alpha production by 50% at a concentration of 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
